nNOS Inhibition: 2-Thiouracil (Ki=20 μM) vs. 6-Propyl-2-thiouracil (Ki=14-60 μM range)
2-Thiouracil competitively inhibits neuronal nitric oxide synthase (nNOS) with a Ki of 20 μM, and is inactive against inducible (iNOS) and endothelial (eNOS) isoforms [1]. In contrast, 6-propyl-2-thiouracil (PTU) and 6-methyl-2-thiouracil inhibit NOS with Ki values ranging from 14 to 60 μM and show moderate selectivity for the neuronal isoform [2]. This makes 2-thiouracil a cleaner tool for nNOS-specific studies, whereas PTU has broader NOS inhibition.
| Evidence Dimension | Neuronal nitric oxide synthase (nNOS) inhibition potency (Ki) and isoform selectivity |
|---|---|
| Target Compound Data | Ki = 20 μM for nNOS; <25% inhibition of iNOS at 500 μM; <15% inhibition of eNOS at 500 μM [1] |
| Comparator Or Baseline | 6-propyl-2-thiouracil (PTU) and 6-methyl-2-thiouracil: Ki values ranging from 14 to 60 μM, with moderate selectivity for nNOS [2] |
| Quantified Difference | 2-Thiouracil provides complete isoform selectivity (no detectable activity on iNOS/eNOS) vs. moderate selectivity for PTU; PTU's Ki range overlaps with 2-thiouracil's 20 μM but PTU is not a clean nNOS-selective agent. |
| Conditions | Recombinant rat nNOS enzyme assay using L-[14C]citrulline formation; iNOS and eNOS assays with recombinant enzymes [1] |
Why This Matters
Researchers requiring nNOS-specific inhibition without confounding effects on iNOS/eNOS should select 2-thiouracil over PTU.
- [1] Palumbo, A., d'Ischia, M., & Cioffi, F. A. (2000). 2-Thiouracil is a selective inhibitor of neuronal nitric oxide synthase antagonising tetrahydrobiopterin-dependent enzyme activation and dimerisation. FEBS Letters, 485(2-3), 109-112. View Source
- [2] Tayeh, M. A., & Marletta, M. A. (2001). Thiouracil antithyroid drugs as a new class of neuronal nitric oxide synthase inhibitors. Journal of Biological Chemistry, 276(14), 11185-11188. View Source
